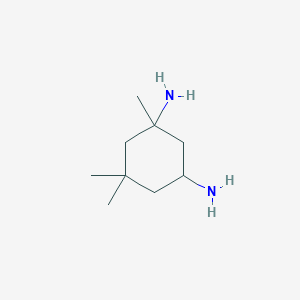
1,5,5-Trimethylcyclohexane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,5-Trimethylcyclohexane-1,3-diamine is a chemical compound used in various scientific research applications. It is also known as TMCDA and has a molecular formula of C9H20N2. This compound is a diamine that contains two amine groups (-NH2) attached to a cyclohexane ring.
Mecanismo De Acción
The mechanism of action of 1,5,5-Trimethylcyclohexane-1,3-diamine is not well understood. However, it is believed to act as a bidentate ligand, which means that it can bind to a metal ion through two different sites. This binding can influence the reactivity and properties of the metal ion, leading to various chemical and biological effects.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1,5,5-Trimethylcyclohexane-1,3-diamine. However, some studies suggest that it can act as a chelating agent, which means that it can bind to metal ions and remove them from the body. This property can be useful in the treatment of heavy metal poisoning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,5,5-Trimethylcyclohexane-1,3-diamine in lab experiments include its availability, low cost, and ease of synthesis. However, the limitations include the lack of information on its mechanism of action and limited research on its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on 1,5,5-Trimethylcyclohexane-1,3-diamine. These include:
1. Investigation of its mechanism of action and binding properties with metal ions.
2. Development of new synthetic methods for the compound and its derivatives.
3. Exploration of its potential applications in the fields of catalysis, drug discovery, and materials science.
4. Evaluation of its toxicity and safety profile for human use.
Conclusion:
In conclusion, 1,5,5-Trimethylcyclohexane-1,3-diamine is a chemical compound that has various scientific research applications. It is synthesized by reacting 1,5,5-trimethylcyclohexanone with ammonia in the presence of a reducing agent. The compound acts as a bidentate ligand and can bind to metal ions. There is limited information available on its biochemical and physiological effects, and more research is needed to explore its potential applications.
Métodos De Síntesis
The synthesis of 1,5,5-Trimethylcyclohexane-1,3-diamine involves the reaction of 1,5,5-trimethylcyclohexanone with ammonia in the presence of a reducing agent such as sodium borohydride. This reaction produces the desired product along with some by-products. The purification of the product is done by using various techniques such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
1,5,5-Trimethylcyclohexane-1,3-diamine has various scientific research applications. It is used as a ligand in coordination chemistry, which involves the formation of complexes between metal ions and organic ligands. The compound is also used as a building block for the synthesis of various organic compounds such as polyamides, polyurethanes, and dendrimers.
Propiedades
Número CAS |
15828-43-0 |
|---|---|
Nombre del producto |
1,5,5-Trimethylcyclohexane-1,3-diamine |
Fórmula molecular |
C9H20N2 |
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
1,5,5-trimethylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C9H20N2/c1-8(2)4-7(10)5-9(3,11)6-8/h7H,4-6,10-11H2,1-3H3 |
Clave InChI |
DNMWKVLCHRNMFF-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(C1)(C)N)N)C |
SMILES canónico |
CC1(CC(CC(C1)(C)N)N)C |
Sinónimos |
1,3-Cyclohexanediamine, 1,5,5-trimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)










![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)